molecular formula C10H11BrO2 B1304089 Ethyl 2-(2-bromophenyl)acetate CAS No. 2178-24-7

Ethyl 2-(2-bromophenyl)acetate

Cat. No.: B1304089
CAS No.: 2178-24-7
M. Wt: 243.1 g/mol
InChI Key: MZQXAVZPEZUJIJ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-bromophenyl)acetate is an organic compound with the molecular formula C10H11BrO2. It is an ester derived from 2-bromophenylacetic acid and ethanol. This compound is known for its applications in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals .

Scientific Research Applications

Ethyl 2-(2-bromophenyl)acetate is widely used in scientific research due to its versatility. Some of its applications include:

    Organic Synthesis: As an intermediate in the synthesis of various complex organic molecules.

    Pharmaceuticals: In the development of drugs and active pharmaceutical ingredients (APIs).

    Agrochemicals: As a precursor in the synthesis of herbicides and pesticides.

    Material Science: In the preparation of polymers and advanced materials.

Safety and Hazards

Ethyl 2-(2-bromophenyl)acetate is classified as a hazardous substance . It is flammable and can be fatal if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using non-sparking tools .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-(2-bromophenyl)acetate can be synthesized through several methods. One common method involves the esterification of 2-bromophenylacetic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .

Another method involves the bromination of ethyl phenylacetate using bromine or a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). This reaction proceeds via a free radical mechanism and is usually conducted at elevated temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-bromophenyl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted phenylacetates.

    Reduction: 2-(2-bromophenyl)ethanol.

    Hydrolysis: 2-bromophenylacetic acid.

Mechanism of Action

The mechanism of action of ethyl 2-(2-bromophenyl)acetate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the ester group is reduced to an alcohol, involving the transfer of hydride ions from the reducing agent to the carbonyl carbon .

Comparison with Similar Compounds

Ethyl 2-(2-bromophenyl)acetate can be compared with other similar compounds such as:

    Ethyl 2-(4-bromophenyl)acetate: Similar structure but with the bromine atom at the para position.

    Ethyl 2-(2-chlorophenyl)acetate: Similar structure but with a chlorine atom instead of bromine.

    Ethyl 2-(2-fluorophenyl)acetate: Similar structure but with a fluorine atom instead of bromine.

The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom at the ortho position, which can influence the electronic and steric properties of the molecule .

Properties

IUPAC Name

ethyl 2-(2-bromophenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-2-13-10(12)7-8-5-3-4-6-9(8)11/h3-6H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZQXAVZPEZUJIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=CC=C1Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20381621
Record name Ethyl 2-(2-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2178-24-7
Record name Ethyl 2-(2-bromophenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20381621
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

43.0 g (0.2 mol) of DL-2-bromo-phenylacetic acid are dissolved in 400 ml of ethanol at ambient temperature with stirring. At 5°-10° C. 11.8 g (0.2 mol) of thionylchloride are slowly added dropwise whilst cooling with ice. After 12 hours at ambient temperature the solvent is distilled off and the residue is taken up in ethyl acetate. After extraction with saturated sodium bicarbonate solution and saturated saline solution the product is dried over sodium sulphate and evaporated down.
Quantity
0 (± 1) mol
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reactant
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400 mL
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reactant
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11.8 g
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reactant
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Synthesis routes and methods II

Procedure details

To a cooled solution of 730.0 g of o-bromophenylacetonitrile in 2.9 l of absolute ethanol is added, dropwise, while stirring, 740 ml of concentrated sulphuric acid. The addition requires about two hours. The reaction mixture is heated under reflux for nine hours, poured into ice water, and extracted with 2.5 l of ether. The ether extracts are washed, dried, and concentrated. The residue is distilled to give 780.0 g of ethyl o-bromophenylacetate, bp. about 115°-117° (4mm), nD26 1,5434.
Quantity
730 g
Type
reactant
Reaction Step One
Quantity
2.9 L
Type
reactant
Reaction Step One
Quantity
740 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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